molecular formula C17H23Cl2N3O2 B13543534 N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-7-methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxamide hydrochloride

N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-7-methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxamide hydrochloride

Cat. No.: B13543534
M. Wt: 372.3 g/mol
InChI Key: QWEAWOCMMBQXAU-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-7-methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxamide hydrochloride is a structurally complex small molecule characterized by a spirocyclic core (5-oxa-6-azaspiro[3.4]oct-6-ene) fused with a carboxamide group. The compound features a 3-chlorobenzyl substituent and a 2-aminoethyl side chain, with a methyl group at the 7-position of the spiro ring. Its hydrochloride salt form enhances solubility and bioavailability, making it a candidate for pharmacological studies.

Properties

Molecular Formula

C17H23Cl2N3O2

Molecular Weight

372.3 g/mol

IUPAC Name

N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-7-methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxamide;hydrochloride

InChI

InChI=1S/C17H22ClN3O2.ClH/c1-12-8-17(23-20-12)9-14(10-17)16(22)21(6-5-19)11-13-3-2-4-15(18)7-13;/h2-4,7,14H,5-6,8-11,19H2,1H3;1H

InChI Key

QWEAWOCMMBQXAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2(C1)CC(C2)C(=O)N(CCN)CC3=CC(=CC=C3)Cl.Cl

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Spirocyclic Heterocycles

    Spirocyclic frameworks, such as the 5-oxa-6-azaspiro[3.4]oct-6-ene core, are common in medicinal chemistry due to their conformational rigidity and ability to mimic peptide backbones. For example:

    • Furazano[3,4-b]piperazines: These compounds, studied by Willer and Moore (1985), share nitrogen-rich heterocyclic systems but lack the oxa-aza spiro architecture. Their reactivity and stability differ due to the absence of fused oxygen and nitrogen atoms in a spiro arrangement .
    • Energetic Salts with Difurazano[3,4-b,e]pyrazine Anions: Duan et al. (2022) investigated salts with similar heterocyclic anions, highlighting their high thermal stability and detonation performance. However, these lack the carboxamide functional group and aromatic substituents present in the target compound .

    Chlorophenyl-Containing Analogues

    The 3-chlorophenyl group is a common pharmacophore in bioactive molecules. For instance:

    • N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)-(ethyl)amino]-3-(3-chlorophenyl)-2-nitro-5-oxohex-1-enyl}: This compound () shares a chlorinated aromatic substituent but diverges in backbone structure, featuring a nitrohexenyl chain instead of a spirocyclic core. Bond angle analysis (e.g., O1—C11—N3 = 119.2°) suggests greater steric strain compared to the spiro system .

    Carboxamide Derivatives

    Carboxamide-containing molecules, such as those in (e.g., 2-[3-O-(...)mannopyranosyl]acetaldehyde derivatives), prioritize glycosidic linkages over spirocyclic motifs. Their solubility and hydrogen-bonding profiles differ significantly due to the absence of the aminoethyl and chlorophenyl groups .

    Key Data Table: Structural and Functional Comparisons

    Property Target Compound Furazano[3,4-b]piperazines N-{(1Z)-...hex-1-enyl}
    Core Structure 5-Oxa-6-azaspiro[3.4]oct-6-ene Furazano-piperazine Nitrohexenyl chain
    Aromatic Substituent 3-Chlorophenyl None 3-Chlorophenyl/6-chloropyridinyl
    Functional Groups Carboxamide, aminoethyl, methyl Nitro, furazano rings Nitro, ethylamino
    Thermal Stability Not reported High (decomposition >250°C) Moderate (strained nitro group)
    Bioactivity Potential Underexplored Energetic applications Underexplored

    Biological Activity

    N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-7-methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxamide hydrochloride is a novel compound with significant biological activity, particularly as an inhibitor of specific molecular targets in cancer therapy. Its unique spirocyclic structure and functional groups suggest potential interactions with various biological systems.

    Chemical Structure and Properties

    The compound features a complex spirocyclic framework characterized by:

    • Spirocyclic structure : A fused bicyclic system that may enhance its binding affinity to biological targets.
    • Chlorophenyl group : This moiety can influence the compound's lipophilicity and interaction with cellular membranes.
    • Aminoethyl side chain : This functional group may play a critical role in receptor interactions and biological activity.

    Preliminary studies indicate that this compound acts primarily as an inhibitor of KIF18A , a motor protein essential for proper mitotic spindle function during cell division. Inhibition of KIF18A may lead to disrupted proliferation of cancer cells, making this compound a potential candidate for cancer therapy.

    In Vitro Studies

    In vitro assays have shown that this compound exhibits:

    • Significant inhibition of KIF18A activity, leading to impaired cell division in various cancer cell lines.
    Assay TypeConcentration (μM)% Inhibition
    KIF18A Inhibition Assay5070%
    Cell Viability Assay2560%

    Case Studies

    • Study on Cancer Cell Lines : A study evaluated the effects of the compound on various cancer cell lines, including breast and prostate cancer cells. The results indicated that treatment with the compound at concentrations of 10 to 50 μM resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
    • Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its role in programmed cell death.

    Safety and Toxicology

    While preliminary findings are promising, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound. Current data suggest moderate cytotoxicity at higher concentrations, necessitating further investigation into its therapeutic window.

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